PHCCC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

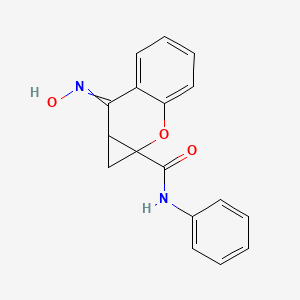

7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXPIEZPAXSELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Positive Allosteric Modulator PHCCC: A Technical Guide for mGluR4-Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a Group III metabotropic glutamate receptor, has emerged as a promising therapeutic target for a range of neurological disorders, most notably Parkinson's disease.[1][2] Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, positive allosteric modulators (PAMs) offer a more nuanced approach to enhancing receptor function.[3] PAMs bind to a distinct allosteric site on the receptor, potentiating the effects of the endogenous ligand, glutamate.[3] This mechanism provides a finer level of control over receptor signaling, potentially leading to improved therapeutic windows and reduced side effects compared to direct agonists.[2]

One of the prototypical mGluR4 PAMs is (-)-N-phenyl-7-(hydroxyimino)cyclopropa[b]-chromen-la-carboxamide (PHCCC).[1] This small molecule has been instrumental in validating the therapeutic potential of mGluR4 modulation in preclinical models. This technical guide provides an in-depth overview of this compound as an mGluR4 PAM, covering its mechanism of action, in vitro and in vivo data, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound enhances the function of mGluR4 by binding to an allosteric site located within the transmembrane domain of the receptor.[2] This binding event induces a conformational change in the receptor that increases both the potency and maximal efficacy of orthosteric agonists like glutamate and L-2-amino-4-phosphonobutyric acid (L-AP4).[2][4] At higher concentrations, (-)-PHCCC can also act as a direct, albeit low-efficacy, agonist at mGluR4.[2][4]

The canonical signaling pathway for mGluR4 involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP can, in turn, modulate the activity of various downstream effectors, ultimately leading to a decrease in neurotransmitter release from presynaptic terminals.[3] However, some evidence suggests the existence of an alternative signaling pathway for mGluR4 that involves the activation of phospholipase C (PLC) and protein kinase C (PKC).[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The mGlu(4) receptor allosteric modulator N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide acts as a direct agonist at mGlu(6) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PHCCC: A Positive Allosteric Modulator of mGluR4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of (-)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC). This compound was a landmark discovery in the field of metabotropic glutamate receptor (mGluR) pharmacology, being the first identified positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGluR4). This document details the scientific journey from its initial identification to the exploration of its structure-activity relationship (SAR), outlining its mechanism of action, and providing detailed experimental protocols for its characterization. Quantitative data on the potency and efficacy of this compound and its analogs are presented in tabular format for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of this pivotal compound and its therapeutic potential, particularly in the context of neurodegenerative disorders like Parkinson's disease.

Discovery of this compound

The quest for subtype-selective ligands for the group III metabotropic glutamate receptors (mGluR4, -6, -7, and -8) led to the identification of (±)-PHCCC as a positive allosteric modulator of mGluR4.[1] This discovery was significant due to the therapeutic potential of modulating group III mGluRs, which are involved in the presynaptic inhibition of glutamatergic neurotransmission and have been implicated in neuroprotection.[1]

Initial studies revealed that this compound enhances the potency and maximal efficacy of the endogenous ligand, L-glutamate, at mGluR4.[1] Further investigation demonstrated that the pharmacological activity resides in the (-)-enantiomer.[1] (-)-PHCCC was found to be selective for mGluR4, showing inactivity at mGluR2, -3, -5a, -6, -7b, and -8a, although it does exhibit partial antagonist activity at mGluR1b.[1] Chimeric receptor studies successfully localized the binding site of (-)-PHCCC to the transmembrane region of the mGluR4, distinct from the orthosteric glutamate binding site.[1] These findings established (-)-PHCCC as a valuable pharmacological tool for studying mGluR4 function and as a lead compound for the development of novel therapeutics.

Synthesis of this compound and its Analogs

General Experimental Protocol for the Synthesis of this compound Analogs:

The following protocol describes the synthesis of (E)-7-(Hydroxyimino)-N-(pyridin-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxamide, an analog of this compound. Other analogs can be synthesized in a similar manner with appropriate modifications to the starting materials.

Step 1: Synthesis of the Cyclopropane Ring

To a room temperature solution of trimethylsulfoxonium iodide in DMF, NaOH is added, followed by chromone-2-carboxylic acid. This reaction facilitates the formation of the cyclopropane ring fused to the chromone core.

Step 2: Amide Coupling

The resulting carboxylic acid is then coupled with the desired amine (in this case, 2-aminopyridine) to form the corresponding amide. This step typically involves standard amide bond formation reagents.

Step 3: Oximation

The final step is the formation of the oxime at the 7-position of the chromene ring system. This is achieved by reacting the intermediate with hydroxylamine.

It is important to note that this is a generalized procedure, and specific reaction conditions, purification methods, and yields will vary depending on the specific analog being synthesized.

Quantitative Data and Structure-Activity Relationship (SAR)

The exploration of the this compound scaffold has led to the synthesis of numerous analogs with the aim of improving potency, efficacy, and selectivity for mGluR4. The structure-activity relationship (SAR) of this class of compounds has been investigated by modifying various parts of the molecule.

Table 1: Potency and Efficacy of this compound Analogs at human mGluR4

| Compound | Ar Group | EC50 (μM) | % Glu Max | % Glu Max (Normalized to this compound) |

| (±)-PHCCC | Phenyl | 4.1 | 100 | 100 |

| 5a | 4-Fluorophenyl | 4.2 | 101 | 101 |

| 5b | 4-Chlorophenyl | 4.5 | 105 | 105 |

| 5c | 4-Bromophenyl | 5.2 | 98 | 98 |

| 5i | 2-Pyridyl | 0.87 | 95 | 95 |

| 5j | 3-Pyridyl | >10 | - | - |

| 7a | 5-Fluoro | Inactive | - | - |

| 7b | 5-Chloro | >5 | - | - |

| 7e | 6-Fluoro | >5 | 245 | 139 |

| 7f | 6-Chloro | 3.0 | 65 | 65 |

| 7g | 6-Methyl | 3.0 | 72 | 72 |

Data adapted from "Re-exploration of the this compound Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4". The % Glu Max is the maximal response as a percentage of the response to a saturating concentration of glutamate. The normalized % Glu Max is relative to the response of (±)-PHCCC.

The SAR studies indicate that modifications to the phenylamide portion and the chromene ring can significantly impact the activity of these compounds. For instance, replacing the phenyl ring with a 2-pyridyl group (compound 5i ) resulted in a significant increase in potency.

Mechanism of Action and Signaling Pathways

This compound acts as a positive allosteric modulator of mGluR4, meaning it binds to a site on the receptor that is different from the glutamate binding site and enhances the receptor's response to glutamate. This leads to a leftward shift in the glutamate concentration-response curve (increased potency) and an increase in the maximal response (increased efficacy).

Classical Signaling Pathway

Metabotropic glutamate receptor 4 is a G-protein coupled receptor (GPCR) that is typically coupled to the Gαi/o subunit. The classical signaling pathway for mGluR4 involves the inhibition of adenylyl cyclase upon receptor activation, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), and ultimately leads to the presynaptic inhibition of neurotransmitter release.

References

In-Depth Technical Guide: Biological Activity of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly referred to as PHCCC, is a significant pharmacological research tool. Its primary established biological activity is as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This guide provides a comprehensive overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols for key assays, and a visualization of its associated signaling pathways. Notably, while the compound's activity on mGluR4 is well-documented, extensive searches for direct anticancer properties have not yielded specific published studies. However, the role of its target receptor, mGluR4, in some cancers suggests a potential, yet unexplored, avenue for investigation.

Core Biological Activity: Positive Allosteric Modulator of mGluR4

This compound is characterized as a positive allosteric modulator of mGluR4, a Group III metabotropic glutamate receptor. As a PAM, this compound does not directly activate the receptor but enhances its response to the endogenous ligand, glutamate. This modulation can fine-tune synaptic transmission and neuronal excitability. The activity of this compound has been primarily investigated in the context of neurological and psychiatric disorders.

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data for the biological activity of this compound from published studies.

| Compound Form | Assay Type | Cell Line/System | Agonist/Condition | EC50 | Citation |

| (E)-PHCCC | Calcium Mobilization | CHO cells | - | 3.2 µM | |

| (-)-PHCCC | - | hmGluR4a expressing cells | 0.2 and 0.6 µM L-AP4 | ~6 µM | |

| (-)-PHCCC | - | hmGluR4a expressing cells | 10 µM L-AP4 | 3.8 µM | |

| (-)-PHCCC | cAMP accumulation | hmGluR4a expressing cells | 5 µM L-glutamate | 2.8 µM |

Note: L-AP4 is a selective group III mGluR agonist.

In addition to its activity at mGluR4, this compound has been shown to act as a direct agonist at the closely related mGluR6 receptor, without allosterically modulating the effects of glutamate at this subtype.[1]

Key Experimental Protocols

The proconvulsant activity of this compound has been demonstrated in several key in vivo models in immature rats. The following sections provide detailed methodologies for these experiments.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to assess susceptibility to generalized tonic-clonic seizures.

Objective: To evaluate the effect of this compound on the threshold and severity of seizures induced by the GABAA receptor antagonist, pentylenetetrazol.

Materials:

-

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (this compound)

-

Pentylenetetrazol (PTZ)

-

Vehicle for this compound and PTZ (e.g., saline, DMSO)

-

Immature Wistar rats (e.g., postnatal day 12, 18, and 25)

-

Observation cages

-

Video recording equipment

Procedure:

-

Animal Preparation: Acclimatize immature rats to the experimental environment. Divide the animals into control and experimental groups.

-

Drug Administration: Administer this compound (e.g., 1, 3, 10, and 20 mg/kg) or vehicle intraperitoneally (i.p.).

-

Seizure Induction: After a defined pretreatment time, administer a convulsive dose of PTZ (e.g., 60 mg/kg, i.p.).

-

Observation: Immediately place each rat in an individual observation cage and record its behavior for at least 30 minutes.

-

Data Analysis: Score the seizure severity based on a standardized scale (e.g., Racine's scale). Measure the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.

Rhythmic Electroencephalographic (EEG) Activity Model

This model is used to study absence-like seizures.

Objective: To determine the effect of this compound on rhythmic and spike-wave discharges in the brain, characteristic of absence seizures.

Materials:

-

This compound

-

Low-dose PTZ (e.g., 60 mg/kg)

-

Surgical instruments for electrode implantation

-

Stereotaxic apparatus

-

EEG recording system (amplifiers, filters, data acquisition software)

-

Freely moving cages for recording

Procedure:

-

Electrode Implantation Surgery:

-

Anesthetize the rats according to approved protocols.

-

Using a stereotaxic frame, implant cortical electrodes (e.g., over the frontal and parietal cortices).

-

Implant a reference electrode (e.g., over the cerebellum).

-

Secure the electrode assembly to the skull with dental cement.

-

Allow for a post-operative recovery period.

-

-

Drug Administration: Administer this compound (e.g., 3 and 10 mg/kg) or vehicle.

-

EEG Recording:

-

Connect the rat to the EEG recording setup in a freely moving cage.

-

After a baseline recording period, administer a subconvulsant dose of PTZ.

-

Record the EEG for a specified duration, monitoring for the appearance of rhythmic spike-wave discharges.

-

-

Data Analysis: Analyze the EEG recordings to quantify the duration and frequency of seizure episodes.

Electrically Elicited Cortical Afterdischarges Model

This model is used to assess cortical excitability and myoclonic seizures.

Objective: To evaluate the influence of this compound on the threshold and duration of seizures induced by direct electrical stimulation of the cortex.

Materials:

-

This compound

-

Bipolar stimulating and recording electrodes

-

Electrical stimulator

-

EEG recording system

Procedure:

-

Electrode Implantation: Surgically implant stimulating and recording electrodes into the desired cortical area.

-

Drug Administration: Administer this compound (e.g., 3 and 10 mg/kg) or vehicle.

-

Electrical Stimulation:

-

Deliver a train of electrical pulses to the stimulating electrode.

-

Monitor the EEG for the appearance of afterdischarges, which are self-sustaining epileptiform activity that continues after the stimulus has ended.

-

-

Data Analysis: Measure the duration of the cortical afterdischarges.

Signaling Pathways

This compound, by positively modulating mGluR4, influences downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, while a non-canonical pathway involving phospholipase C has also been described.

Experimental Workflow for Seizure Models

Caption: Workflow for in vivo seizure models with this compound.

mGluR4 Signaling Pathway

Caption: mGluR4 signaling pathways modulated by this compound.

Potential Anticancer Activity: An Unexplored Area

While the initial interest of some researchers may lie in the potential anticancer properties of novel chemical entities, a thorough review of published literature did not reveal any studies specifically investigating the anticancer activity of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide. However, it is noteworthy that its molecular target, mGluR4, has been implicated in certain cancers. For instance, overexpression of mGluR4 has been observed in colorectal cancer and may be associated with a poorer prognosis. This suggests that modulating mGluR4 activity could be a potential therapeutic strategy in this context, but further research is required to establish any direct role of this compound in cancer therapy.

Conclusion

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (this compound) is a well-characterized positive allosteric modulator of mGluR4. Its biological effects, particularly its proconvulsant actions in immature animal models, are documented. The quantitative data on its potency and the established signaling pathways provide a solid foundation for its use as a research tool in neuroscience. While a direct role in cancer biology has not been established for this compound itself, the involvement of its target receptor, mGluR4, in oncology warrants further investigation. This guide provides a comprehensive technical overview to support researchers and drug development professionals in their exploration of this compound and its therapeutic potential.

References

PHCCC's role in neuroprotection against excitotoxicity

An In-depth Technical Guide on the Core Mechanisms and Experimental Validation

This technical guide provides a comprehensive overview of the role of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) in neuroprotection against excitotoxicity. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology. This document details the molecular mechanisms of this compound, presents quantitative data on its activity, outlines key experimental protocols for its evaluation, and provides visual representations of its signaling pathways and experimental workflows.

Introduction to this compound and Excitotoxicity

Excitotoxicity is a pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death. This phenomenon is a key contributor to the neuronal loss observed in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's disease. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic cell death due to its high permeability to calcium ions (Ca²⁺).

This compound has emerged as a significant research tool and a potential therapeutic lead compound due to its neuroprotective properties. Specifically, the (-)-enantiomer of this compound has been shown to protect neurons from excitotoxicity induced by NMDA and β-amyloid (Aβ) peptides.

Mechanism of Action of (-)-PHCCC

The neuroprotective effects of (-)-PHCCC are primarily attributed to its activity as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) .[1][2] mGluR4 is a member of the group III metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).

In addition to its action on mGluR4, (-)-PHCCC also exhibits partial antagonist activity at the metabotropic glutamate receptor 1b (mGluR1b) .[1][2] However, studies have demonstrated that its neuroprotective effects against NMDA-induced toxicity are additive to those of potent mGluR1 antagonists, suggesting that the primary neuroprotective mechanism is mediated through mGluR4.[1] This is further supported by the fact that the neuroprotective action of (-)-PHCCC is blocked by group III mGluR antagonists.[1][2]

Signaling Pathway of mGluR4-Mediated Neuroprotection

The activation and positive modulation of mGluR4 by (-)-PHCCC initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and protection against excitotoxic insults.

The key steps in the pathway are:

-

Binding and Potentiation: (-)-PHCCC binds to an allosteric site on the mGluR4 receptor, enhancing its sensitivity to the endogenous ligand, glutamate.

-

G-protein Activation: Upon activation, mGluR4 activates the associated inhibitory Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated α subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Decreased PKA Activity: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA).

-

Inhibition of Glutamate Release: The reduction in PKA activity, along with other potential downstream effectors of the Gi/o pathway, leads to a decrease in the presynaptic release of glutamate.

-

Reduced Postsynaptic Excitation: The diminished release of glutamate results in less activation of postsynaptic NMDA receptors.

-

Neuroprotection: The reduced influx of Ca²⁺ through NMDA receptors prevents the downstream cascade of events that lead to excitotoxic neuronal death.

Quantitative Data on (-)-PHCCC Activity

The following tables summarize the key quantitative data regarding the pharmacological activity and neuroprotective efficacy of (-)-PHCCC.

Table 1: Pharmacological Activity of (-)-PHCCC

| Parameter | Receptor | Value | Description |

| EC50 (Potentiation) | mGluR4 | ~6 µM | Concentration of (-)-PHCCC that produces 50% of the maximal potentiation of an EC20 response to L-AP4. |

| IC50 (Antagonism) | mGluR1b | 3.4 µM | Concentration of (-)-PHCCC that causes 50% inhibition of the response to glutamate.[1] |

| Maximal Inhibition | mGluR1b | ~30% | The maximum level of inhibition of mGluR1b activity observed with (-)-PHCCC.[1][2] |

Table 2: Neuroprotective Efficacy of (-)-PHCCC

| Excitotoxic Agent | Cell Type | (-)-PHCCC Concentration | Neuroprotective Effect |

| NMDA (100 µM) | Mixed murine cortical neurons | 30 - 100 µM | Significant reduction in neuronal death.[1] |

| β-amyloid (25-35 fragment) | Mixed murine cortical neurons | 10 - 100 µM | Significant, dose-dependent reduction in neuronal death. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroprotective effects of this compound.

NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons

This protocol describes how to induce excitotoxicity using NMDA in primary neuronal cultures and assess the neuroprotective effect of a compound like this compound.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 15-17 mouse or rat brains and plated on poly-D-lysine coated 96-well plates at a density of 1-2 x 10⁵ cells/well. Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days in vitro (DIV).

-

Compound Treatment: On the day of the experiment, the culture medium is replaced with a serum-free medium. (-)-PHCCC is added to the wells at final concentrations ranging from 1 to 100 µM. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compound for 15 minutes at 37°C.

-

Induction of Excitotoxicity: A solution of NMDA (final concentration 100 µM) and its co-agonist glycine (final concentration 10 µM) is added to the wells.

-

Exposure and Washout: The neurons are exposed to NMDA for 10 minutes at 37°C. Following the exposure, the medium containing NMDA and the test compound is removed, and the cells are washed twice with pre-warmed, serum-free medium.

-

Incubation: Fresh, pre-warmed culture medium is added to each well, and the plates are returned to the incubator for 24 hours.

-

Assessment of Cell Viability:

-

LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell death, is quantified using a commercially available LDH cytotoxicity assay kit. The amount of formazan produced is measured spectrophotometrically at 490 nm.

-

MTT Assay: The metabolic activity of viable cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce MTT to a purple formazan product, which is solubilized, and the absorbance is read at 570 nm.

-

β-Amyloid-Induced Neurotoxicity Assay

This protocol outlines the procedure for assessing the neuroprotective effects of this compound against β-amyloid-induced toxicity.

Methodology:

-

Preparation of β-Amyloid Peptides: The β-amyloid (25-35) fragment is dissolved in sterile water to a stock concentration of 1 mM and allowed to aggregate by incubation at 37°C for 7 days before use.

-

Cell Culture: Primary cortical neurons are cultured as described in the NMDA excitotoxicity protocol.

-

Treatment: On the day of the experiment, the aggregated β-amyloid peptide is added to the culture medium to a final concentration of 25 µM. (-)-PHCCC is co-applied at final concentrations ranging from 1 to 100 µM. Control wells receive either vehicle or β-amyloid alone.

-

Incubation: The neurons are incubated with the β-amyloid peptide and the test compound for 24 to 48 hours at 37°C.

-

Assessment of Cell Viability: Neuronal viability is quantified using either the LDH or MTT assay as described previously.

Conclusion

(-)-PHCCC represents a valuable pharmacological tool for studying the role of mGluR4 in neuronal function and a promising scaffold for the development of novel neuroprotective agents. Its mechanism of action, centered on the positive allosteric modulation of mGluR4, offers a targeted approach to mitigating excitotoxicity by reducing presynaptic glutamate release. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other mGluR4 modulators for the treatment of neurological disorders characterized by excitotoxic neuronal death.

References

The Dichotomous Nature of PHCCC: An In-depth Analysis of its Anticonvulsant and Proconvulsant Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a significant pharmacological tool compound, primarily known as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). While initially investigated for its potential neuroprotective and, by extension, anticonvulsant properties, a substantial body of evidence points towards a more complex, and often contradictory, profile. This technical guide provides a comprehensive analysis of the existing literature on this compound, with a particular focus on elucidating its dual anticonvulsant and proconvulsant effects. Through a detailed examination of quantitative data, experimental methodologies, and underlying signaling pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's nuanced pharmacology in the context of seizure modulation.

Introduction

Metabotropic glutamate receptors, a class of G protein-coupled receptors, play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. Among these, the mGluR4 subtype, a member of the group III mGluRs, is predominantly located presynaptically and is coupled to Gi/o proteins. Its activation typically leads to an inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and a subsequent reduction in neurotransmitter release. This mechanism has positioned mGluR4 as a promising target for therapeutic intervention in neurological disorders characterized by excessive glutamate transmission, including epilepsy.

This compound has been instrumental in exploring the therapeutic potential of mGluR4 modulation. However, the outcomes of preclinical studies have been surprisingly divergent, revealing a proconvulsant activity in certain experimental paradigms, particularly in immature animals and models of absence seizures. This guide will systematically dissect the available evidence to provide a clear and data-driven perspective on the anticonvulsant versus proconvulsant profile of this compound.

Quantitative Data on the Effects of this compound on Seizure Parameters

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on various seizure models.

| Table 1: Effects of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Immature Rats | ||||

| Dose of this compound (mg/kg) | Age of Rats | Seizure Parameter | Effect | Significance |

| 1, 3, 10, 20 | 12, 18, 25 days | Generalized Tonic-Clonic Seizures | No significant influence | Not specified |

| 10 | 25 days | Duration of Rhythmic Activity Episodes | Significantly prolonged | P<0.05 |

| 10 | 25 days | Intervals between Rhythmic Activity Episodes | Shortened | Not specified |

| 10 | 18 days | Rhythmic Activity Episodes | No significant potentiation | Not specified |

Data summarized from Mares et al., 2012.[1]

| Table 2: Effects of this compound in the Cortical Afterdischarge (AD) Model in Immature Rats | |||

| Dose of this compound (mg/kg) | Age of Rats | Seizure Parameter | Effect |

| 3, 10 | 12, 18 days | Duration of Cortical ADs with repeated stimulation | Significantly prolonged |

| 3, 10 | 25 days | Duration of Cortical ADs | Slightly longer |

Data summarized from Mares et al., 2012.[1]

| Table 3: Effects of this compound in Models of Absence Seizures | ||||

| Dose of this compound (mg/kg) | Animal Model | Seizure Parameter | Effect | Significance |

| 10 | WAG/Rij Rats | Number of Spike-and-Wave Discharges (SWDs) | Substantially enhanced | Not specified |

| 10 | PTZ-treated Mice | Absence-like Seizures | Enhanced | Not specified |

| 10 | mGluR4 Knockout Mice (PTZ-treated) | Absence-like Seizures | Inactive | Not specified |

Data summarized from Ngomba et al., 2008.[2]

Key Observation: Across multiple studies and seizure models, particularly those involving immature animals and absence epilepsy, this compound consistently demonstrates proconvulsant or seizure-exacerbating effects. Notably, a thorough review of the literature reveals a lack of substantial evidence for any anticonvulsant properties of this compound.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the observed effects of this compound.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Immature Rats

This model is used to induce generalized tonic-clonic seizures and rhythmic electroencephalographic (EEG) activity resembling absence seizures.

-

Animals: Immature Wistar rats of varying ages (e.g., 12, 18, and 25 days old).

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at doses ranging from 1 to 20 mg/kg. A control group receives the vehicle alone.

-

Seizure Induction:

-

For Generalized Tonic-Clonic Seizures: A high dose of PTZ (e.g., 80 mg/kg) is administered subcutaneously (s.c.) 30 minutes after this compound or vehicle.

-

For Rhythmic EEG Activity (Absence-like Seizures): A subconvulsant dose of PTZ (e.g., 60 mg/kg, i.p.) is administered.

-

-

Data Acquisition and Analysis:

-

For tonic-clonic seizures, the latency to the first seizure, the incidence of different seizure components (clonic, tonic-clonic), and mortality are recorded.

-

For rhythmic activity, EEG is recorded from implanted cortical electrodes. The duration and frequency of spike-and-wave discharges are quantified.

-

Cortical Afterdischarge (AD) Model in Immature Rats

This model assesses cortical excitability and is considered a model of focal seizures.

-

Animals: Immature Wistar rats with surgically implanted cortical stimulating and recording electrodes.

-

Drug Administration: this compound (e.g., 3 and 10 mg/kg, i.p.) or vehicle is administered.

-

Seizure Induction: A train of electrical stimuli (e.g., 8 Hz, 1 ms pulses for 15 s) is delivered to the sensorimotor cortex.

-

Data Acquisition and Analysis: The duration of the electrically-induced afterdischarges (cortical ADs) is recorded via EEG. The stimulation is typically repeated at set intervals to assess the effect of the compound on seizure threshold and duration over time.

WAG/Rij Rat Model of Spontaneous Absence Seizures

This is a genetic model of absence epilepsy, where rats spontaneously develop spike-and-wave discharges (SWDs).

-

Animals: Adult WAG/Rij rats, which are genetically predisposed to absence seizures.

-

Drug Administration: this compound (e.g., 10 mg/kg, s.c.) or vehicle is administered.

-

Data Acquisition and Analysis: EEG is recorded from implanted cortical electrodes for a defined period before and after drug administration. The number, duration, and frequency of spontaneous SWDs are quantified and compared between the pre- and post-drug periods, as well as between the this compound and vehicle-treated groups.

Signaling Pathways and Mechanisms of Action

The proconvulsant effects of this compound are intrinsically linked to its mechanism of action as a positive allosteric modulator of the mGluR4 receptor.

The mGluR4 Signaling Cascade

The mGluR4 receptor is a Gi/o-coupled G protein-coupled receptor. Its activation by an agonist, such as glutamate, is potentiated by this compound. This leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits, initiating a signaling cascade that primarily results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This reduction in cAMP can lead to a decrease in the activity of Protein Kinase A (PKA) and, consequently, alter the phosphorylation state and function of various downstream targets, including ion channels and synaptic vesicle proteins.

References

PHCCC: A Positive Allosteric Modulator of mGluR4 and its Therapeutic Potential in Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current therapeutic strategies primarily focus on dopamine replacement, which often leads to diminishing efficacy and significant side effects over time. Emerging research has identified the metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor, as a promising non-dopaminergic target for PD therapy. This whitepaper provides a comprehensive technical overview of N-phenyl-7-(hydroxylimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a prototypical positive allosteric modulator (PAM) of mGluR4. We delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows. This document serves as a critical resource for scientists and clinicians investigating novel therapeutic avenues for Parkinson's disease.

Introduction: The Role of mGluR4 in Parkinson's Disease

The basal ganglia, a group of subcortical nuclei, are crucial for motor control. In Parkinson's disease, the depletion of dopamine disrupts the delicate balance between the direct and indirect pathways of the basal ganglia, leading to the characteristic motor impairments. The indirect pathway becomes overactive, resulting in excessive inhibition of movement.

Metabotropic glutamate receptor 4 (mGluR4) is strategically located at presynaptic terminals of striatopallidal GABAergic neurons, which are key components of the indirect pathway.[1] Activation of these presynaptic mGluR4s inhibits the release of the inhibitory neurotransmitter GABA, thereby reducing the overactivity of the indirect pathway and restoring a more balanced motor output. This mechanism provides a compelling rationale for targeting mGluR4 as a therapeutic strategy in PD.

Positive allosteric modulators (PAMs) like this compound offer a nuanced approach to receptor modulation. Instead of directly activating the receptor in an orthosteric manner, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous agonist, glutamate.[2] This can lead to a more physiological and spatially restricted receptor activation, potentially minimizing off-target effects.

This compound: A Prototypical mGluR4 Positive Allosteric Modulator

This compound was one of the first identified selective positive allosteric modulators of mGluR4.[3] While it has served as a valuable tool compound for preclinical validation of the mGluR4 target, it's important to note that it also exhibits some activity at other mGluRs, such as antagonist activity at mGluR1.[4]

Mechanism of Action

This compound enhances the function of mGluR4 by increasing both the potency and maximal efficacy of the endogenous agonist, glutamate.[3] This potentiation of the glutamate-induced response leads to a more robust inhibition of GABA release from striatopallidal neurons, thereby normalizing the function of the overactive indirect pathway in the parkinsonian state.

Quantitative Data

The following tables summarize key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Potentiation of mGluR4 by this compound

| Agonist | This compound Concentration | EC50 of Agonist | Fold Shift in Agonist Potency | Reference |

| L-Glutamate | 10 µM | 1.8 µM | 3.1 | [3] |

| L-Glutamate | 30 µM | 0.8 µM | 7.0 | [3] |

| L-AP4 | 0.2 µM | ~6 µM (this compound EC50) | - | [3] |

| L-AP4 | 0.6 µM | ~6 µM (this compound EC50) | - | [3] |

| L-AP4 | 10 µM | 3.8 µM (this compound EC50) | - | [3] |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Parkinson's Disease

| Animal Model | This compound Dose | Route of Administration | Endpoint | Result | Reference |

| Reserpine-induced akinesia (Rat) | 10, 30 mg/kg | i.p. | Locomotor activity (counts) | Significant reversal of akinesia | [5] |

| Haloperidol-induced catalepsy (Rat) | 3, 10, 30, 56.6 mg/kg | i.p. | Latency to withdraw paw from a bar | Dose-dependent reduction in catalepsy | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assessment of mGluR4 Potentiation

Objective: To determine the EC50 of this compound for the potentiation of an mGluR4 agonist (e.g., L-glutamate or L-AP4) in a cell-based assay.

Materials:

-

HEK293 cells stably expressing human mGluR4.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

mGluR4 agonist (L-glutamate or L-AP4).

-

This compound.

-

A fluorescent calcium indicator (e.g., Fluo-4 AM).

-

A fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the mGluR4-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and the mGluR4 agonist in assay buffer.

-

Assay:

-

Add a fixed, sub-maximal concentration (e.g., EC20) of the mGluR4 agonist to all wells.

-

Immediately add the serially diluted this compound to the wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

-

-

Data Analysis:

-

Normalize the fluorescence response to the maximal response induced by a saturating concentration of the agonist.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.

-

Reserpine-Induced Akinesia Model in Rats

Objective: To evaluate the in vivo efficacy of this compound in reversing motor deficits in a rat model of Parkinson's disease.

Materials:

-

Male Sprague-Dawley rats.

-

Reserpine solution.

-

This compound solution.

-

Vehicle control.

-

Open-field activity chambers.

Procedure:

-

Induction of Akinesia: Administer reserpine (e.g., 1 mg/kg, s.c.) to the rats. This depletes monoamines, leading to a parkinsonian-like state of akinesia.

-

Drug Administration: 18-24 hours after reserpine administration, administer this compound (e.g., 10, 30 mg/kg, i.p.) or vehicle to the rats.

-

Behavioral Assessment:

-

Immediately after drug administration, place the rats individually into open-field activity chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Quantify the total locomotor activity for each treatment group.

-

Compare the activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Electrophysiological Recording of Striatopallidal Synapse

Objective: To measure the effect of this compound on the inhibition of synaptic transmission at the striatopallidal synapse.

Materials:

-

Rat brain slice preparation equipment (vibratome, etc.).

-

Artificial cerebrospinal fluid (aCSF).

-

Recording chamber for brain slices.

-

Glass microelectrodes.

-

Electrophysiology recording setup (amplifier, digitizer, software).

-

This compound and an mGluR4 agonist (e.g., L-AP4).

Procedure:

-

Slice Preparation: Prepare coronal brain slices containing the striatum from rats.

-

Recording:

-

Place a slice in the recording chamber and perfuse with aCSF.

-

Using a stimulating electrode, evoke synaptic responses in the globus pallidus by stimulating the striatum.

-

Record the resulting field excitatory postsynaptic potentials (fEPSPs) with a recording electrode placed in the globus pallidus.

-

-

Drug Application:

-

Establish a stable baseline recording of the fEPSPs.

-

Apply a sub-maximal concentration of the mGluR4 agonist L-AP4 to the slice to induce a partial inhibition of the fEPSP.

-

Co-apply this compound with L-AP4 and record the change in the fEPSP amplitude.

-

-

Data Analysis:

-

Measure the amplitude of the fEPSP before and after drug application.

-

Calculate the percentage of inhibition of the fEPSP induced by L-AP4 alone and in the presence of this compound.

-

Compare the degree of inhibition between the two conditions.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound research.

Caption: Workflow for in vitro screening of mGluR4 PAMs.

Caption: Workflow for in vivo behavioral testing of anti-parkinsonian drugs.

Caption: mGluR4 signaling cascade and the modulatory effect of this compound.

Conclusion and Future Directions

This compound has been instrumental in validating mGluR4 as a promising non-dopaminergic target for the treatment of Parkinson's disease. Preclinical studies have demonstrated its ability to correct the motor deficits associated with dopamine depletion by modulating the overactive indirect pathway in the basal ganglia.

While this compound itself may not be a clinical candidate due to its pharmacological profile, the proof-of-concept it has provided has spurred the development of more potent, selective, and brain-penetrant mGluR4 PAMs. Future research in this area will focus on:

-

Developing novel mGluR4 PAMs with improved drug-like properties: This includes enhanced potency, selectivity, and pharmacokinetic profiles suitable for clinical development.

-

Investigating the potential of mGluR4 PAMs to address non-motor symptoms of PD: The widespread expression of mGluRs suggests they may play a role in a variety of neuronal functions beyond motor control.

-

Exploring the neuroprotective potential of mGluR4 modulation: Early evidence suggests that mGluR4 activation may protect dopaminergic neurons from degeneration, a key goal in disease-modifying therapies for PD.[2]

References

- 1. MGluR4-Containing Corticostriatal Terminals: Synaptic Interactions with Direct and Indirect Pathway Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uni-regensburg.de [uni-regensburg.de]

- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The PHCCC Scaffold: A Deep Dive into the Structure-Activity Relationship of mGluR4 Positive Allosteric Modulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of neurological disorders, most notably Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4 offer a nuanced approach to enhancing the receptor's activity in response to the endogenous ligand, glutamate, thereby providing a potential therapeutic avenue with enhanced selectivity and a reduced side-effect profile compared to orthosteric agonists. The seminal discovery of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) as an mGluR4 PAM has paved the way for extensive research into its chemical scaffold. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the this compound scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Structure-Activity Relationship of the this compound Scaffold

The foundational molecule, (-)-PHCCC, is the active enantiomer that potentiates the mGluR4 response to glutamate.[1] It binds to a site within the transmembrane domain of the receptor.[1] While a crucial tool for in vitro and in vivo studies, the therapeutic potential of this compound itself is limited by its modest potency, poor aqueous solubility, and off-target activity, notably as an antagonist of the mGluR1 receptor. These limitations have spurred significant medicinal chemistry efforts to optimize the this compound scaffold, leading to the development of analogs with improved potency, selectivity, and drug-like properties.

Core Scaffold and Key Modifications

The this compound scaffold can be dissected into three primary regions for SAR analysis:

-

The Cyclopropa[b]chromen-1a-carboxamide Core: This rigid, tricyclic core is essential for activity. Modifications to this part of the scaffold have been explored to a lesser extent, suggesting its structural integrity is crucial for maintaining the necessary conformation for allosteric modulation.

-

The Phenyl Ring: Substitutions on the N-phenyl ring have been a major focus of optimization efforts. The electronic and steric nature of these substituents significantly impacts potency and efficacy.

-

The Amide Linker: The amide bond provides a key hydrogen bond interaction and its geometry is critical. Modifications to the amide nitrogen and the carbonyl group have been investigated to fine-tune the molecule's properties.

Quantitative SAR Data

The following tables summarize the in vitro pharmacological data for a selection of this compound analogs, highlighting the impact of various structural modifications on their activity as mGluR4 PAMs. The data is primarily derived from studies utilizing a calcium mobilization assay in CHO cells co-expressing human mGluR4 and a chimeric G-protein (Gqi5).

Table 1: SAR of the N-Phenyl Ring Substitutions

| Compound | Substitution (R) | EC50 (µM) | % Glu Max |

| (-)-PHCCC | H | 4.1 | 100 |

| 1a | 4-F | 3.2 | 115 |

| 1b | 4-Cl | 2.8 | 120 |

| 1c | 4-Br | 2.5 | 125 |

| 1d | 4-CH3 | 5.2 | 95 |

| 1e | 4-OCH3 | 6.1 | 90 |

| 1f | 3-F | 2.9 | 110 |

| 1g | 3-Cl | 2.6 | 118 |

| 1h | 3,4-diCl | 1.9 | 130 |

Data presented in this table is a representative compilation from publicly available research and should be referenced from the primary literature for detailed experimental context.

Table 2: SAR of the Amide Moiety

| Compound | Amide Moiety | EC50 (µM) | % Glu Max |

| (-)-PHCCC | Phenylamide | 4.1 | 100 |

| 2a | 2-Pyridylamide | 1.1 | 145 |

| 2b | 3-Pyridylamide | 2.3 | 120 |

| 2c | 4-Pyridylamide | 3.5 | 110 |

| 2d | Thiazol-2-ylamide | 4.8 | 98 |

| 2e | Cyclohexylamide | >10 | Inactive |

Data presented in this table is a representative compilation from publicly available research and should be referenced from the primary literature for detailed experimental context.

Experimental Protocols

The characterization of this compound analogs as mGluR4 PAMs relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited in the SAR studies.

Calcium Mobilization Assay

This is a primary functional assay used to determine the potency (EC50) and efficacy of mGluR4 PAMs. It utilizes a cell line stably co-expressing the human mGluR4 receptor and a chimeric G-protein, Gqi5, which couples the Gαi-linked mGluR4 to the Gαq signaling pathway, enabling the measurement of intracellular calcium mobilization upon receptor activation.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and Gqi5.

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents (e.g., Geneticin, Zeocin).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Probenecid.

-

L-glutamate.

-

Test compounds (this compound analogs).

-

384-well black-walled, clear-bottom microplates.

-

Fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Culture and Plating:

-

Culture the CHO-hmGluR4/Gqi5 cells in appropriate growth medium at 37°C in a humidified 5% CO2 incubator.

-

Harvest the cells and seed them into 384-well black-walled, clear-bottom microplates at a density of 10,000 cells per well in 25 µL of growth medium.

-

Incubate the plates overnight at 37°C.

-

-

Dye Loading:

-

Prepare a 2x dye loading buffer by dissolving Fluo-4 AM in assay buffer containing Pluronic F-127 and probenecid.

-

Aspirate the growth medium from the cell plates and add 25 µL of the 2x dye loading buffer to each well.

-

Incubate the plates for 1 hour at 37°C.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds and L-glutamate in assay buffer.

-

-

Fluorescence Measurement:

-

Place the dye-loaded cell plate into the FLIPR instrument.

-

Add the test compound to the wells at a fixed concentration (for screening) or in a concentration-response format.

-

After a 2-5 minute pre-incubation with the test compound, add an EC20 concentration of L-glutamate to stimulate the receptor.

-

Measure the fluorescence intensity before and after the addition of glutamate.

-

-

Data Analysis:

-

The increase in fluorescence, corresponding to the intracellular calcium concentration, is measured.

-

For PAM activity, the potentiation of the glutamate response by the test compound is calculated.

-

EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation. It is a more direct measure of G-protein coupling than downstream signaling events.

Materials:

-

Membranes prepared from cells expressing mGluR4.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4.

-

[35S]GTPγS.

-

GDP.

-

L-glutamate.

-

Test compounds.

-

Scintillation vials and scintillation fluid.

-

Filter plates and a cell harvester.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing mGluR4 in a hypotonic buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer.

-

-

Assay Setup:

-

In a microplate, combine the cell membranes, GDP, and the test compound in the presence or absence of a fixed concentration of L-glutamate.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filter plates using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

-

Scintillation Counting:

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound [35S]GTPγS is a measure of G-protein activation.

-

The potentiation of glutamate-stimulated [35S]GTPγS binding by the test compound is determined.

-

Mandatory Visualizations

mGluR4 Signaling Pathway

References

Enantiomers of PHCCC: A Technical Guide to a Stereoselective mGluR4 Modulator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enantiomers of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a key allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). Understanding the stereochemistry of this compound is critical, as the pharmacological activity resides almost exclusively in one of its enantiomers. This document provides a comprehensive overview of the synthesis, separation, and distinct pharmacological profiles of the (+) and (-) enantiomers of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Introduction to this compound and its Stereochemistry

This compound is a widely studied small molecule that acts as a positive allosteric modulator (PAM) of mGluR4.[1][2] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, and in the case of PAMs, they enhance the receptor's response to the endogenous agonist, glutamate.[1][2] The activity of racemic this compound has been attributed to the (-)-enantiomer, which selectively potentiates mGluR4 activity.[1][2] The (+)-enantiomer is reportedly inactive at this receptor.[1] This stereoselectivity highlights the importance of isolating and studying the individual enantiomers to accurately characterize their therapeutic potential and off-target effects.

Quantitative Pharmacological Data

The pharmacological activity of the this compound enantiomers has been characterized through various in vitro assays. The following tables summarize the available quantitative data on the potency and efficacy of (-)-PHCCC and the inactivity of (+)-PHCCC.

| Enantiomer | Receptor | Assay Type | Parameter | Value | Reference |

| (-)-PHCCC | mGluR4 | Agonist Potentiation | EC50 | ~3.8 µM (in the presence of 10 µM L-AP4) | [1] |

| (-)-PHCCC | mGluR4 | Agonist Potentiation | EC50 | >30 µM (in the absence of L-AP4) | [1] |

| (+)-PHCCC | mGluR4 | Neuroprotection Assay | Activity | Inactive | [1] |

| (-)-PHCCC | mGluR1b | Functional Assay | Activity | Partial Antagonist (30% max efficacy) | [1][2] |

| (-)-PHCCC | mGluR2, 3, 5a, 6, 7b, 8a | Functional Assay | Activity | Inactive | [1][2] |

Table 1: Functional Potency and Activity of this compound Enantiomers. This table summarizes the EC50 values for the potentiating effect of (-)-PHCCC on the mGluR4 agonist response and its antagonist activity at mGluR1b. It also highlights the lack of activity of the (+)-enantiomer and the selectivity of the (-)-enantiomer over other mGluR subtypes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for the separation of this compound enantiomers and the functional characterization of their activity at mGluR4.

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate the racemic mixture of this compound into its individual (-)- and (+)-enantiomers.

Methodology:

-

System: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column is used.

-

Chiral Column: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose, is typically effective for separating enantiomers of this class of compounds.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is commonly employed. The exact ratio may need to be optimized to achieve baseline separation.

-

Flow Rate: A flow rate of approximately 1 mL/min is a standard starting point.

-

Detection: Detection is typically performed using a UV detector at a wavelength where this compound exhibits strong absorbance.

-

Fraction Collection: Once the separation is optimized and the two enantiomeric peaks are resolved, fractions corresponding to each peak are collected.

-

Solvent Evaporation: The solvent from the collected fractions is evaporated under reduced pressure to yield the purified enantiomers.

-

Purity Analysis: The enantiomeric purity of the separated isomers should be confirmed by analytical chiral HPLC.

Functional Characterization of mGluR4 Positive Allosteric Modulation

Objective: To determine the ability of this compound enantiomers to potentiate the response of mGluR4 to an agonist.

Methodology: cAMP Inhibition Assay

-

Cell Culture: Stably transfected cell lines expressing human or rat mGluR4 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Assay Buffer: The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: The this compound enantiomers are added to the wells at various concentrations and pre-incubated for a defined period.

-

Agonist Stimulation: An EC20 concentration of an mGluR4 agonist (e.g., L-glutamate or L-AP4) is added to the wells, along with a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Incubation: The plates are incubated for a specified time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The data is normalized to the response of forskolin alone, and concentration-response curves for the this compound enantiomers are plotted to determine EC50 values.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in studying this compound enantiomers.

Caption: mGluR4 Signaling Pathway.

Caption: Experimental Workflow for this compound Enantiomer Characterization.

Conclusion

The pharmacological investigation of this compound enantiomers unequivocally demonstrates that the positive allosteric modulatory activity at mGluR4 resides in the (-)-enantiomer. The (+)-enantiomer is inactive at this receptor. Furthermore, (-)-PHCCC exhibits selectivity for mGluR4 over many other mGluR subtypes, although it does possess some partial antagonist activity at mGluR1b. This stereoselective profile underscores the necessity of using enantiomerically pure compounds in research to ensure the accurate interpretation of experimental results and to better predict therapeutic potential and possible side effects. The detailed protocols and workflows provided in this guide offer a framework for the continued exploration of (-)-PHCCC and other stereoselective allosteric modulators in the field of drug discovery.

References

Methodological & Application

In Vivo Administration of PHCCC in Rodent Models: Application Notes and Protocols

Disclaimer: Detailed, publicly available protocols for the in vivo administration of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a selective negative allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), are limited in the scientific literature. The following application notes and protocols are based on general principles for the administration of poorly water-soluble small molecules to rodent models and should be considered a starting point for developing a specific, optimized protocol for this compound.

Introduction

This compound is a valuable pharmacological tool for studying the role of mGluR4 in the central nervous system.[1][2][3] As with many small molecule drug candidates, its low aqueous solubility presents a challenge for in vivo administration. This document provides a framework for researchers to develop a robust administration protocol by addressing vehicle selection, route of administration, and initial dose-range finding studies.

Vehicle Selection and Solubility Testing

The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of this compound. Due to its hydrophobic nature, aqueous solutions are often not feasible.

Common Vehicles for Poorly Soluble Compounds:

| Vehicle Component | Properties & Considerations | Typical Concentration |

| Dimethyl sulfoxide (DMSO) | A powerful solubilizing agent. Can be toxic at higher concentrations. | < 10% of total injection volume |

| Polyethylene glycol (PEG) 300/400 | A common co-solvent that improves solubility. | 10-40% |

| Tween® 80 / Polysorbate 80 | A non-ionic surfactant that aids in creating a stable suspension or emulsion. | 1-10% |

| Saline (0.9% NaCl) | Used as a diluent to bring the final formulation to the desired volume and isotonicity. | q.s. to final volume |

| Corn oil / Sesame oil | For subcutaneous or oral administration of highly lipophilic compounds. | 100% |

Protocol: Small-Scale Solubility Test

-

Preparation: Prepare small volumes (e.g., 1 mL) of various vehicle combinations.

-

Compound Addition: Add a pre-weighed amount of this compound to each vehicle to achieve the highest desired concentration for your study.

-

Solubilization: Vortex and/or sonicate the mixture. Gentle heating (37°C) may be applied if the compound is heat-stable.

-

Observation: Visually inspect for complete dissolution. If the compound does not dissolve, it may be necessary to form a suspension. For suspensions, observe the stability over a relevant time course (e.g., 1-4 hours) to ensure homogeneity during dosing.

-

Selection Criteria: Choose the simplest vehicle composition that achieves the desired concentration and stability, minimizing the use of potentially toxic excipients.

Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile (e.g., rapid peak concentration vs. sustained release) and the experimental design.

| Route | Advantages | Disadvantages |

| Intraperitoneal (IP) | Bypasses first-pass metabolism, relatively large volumes can be administered. | Potential for injection into abdominal organs, may cause local irritation. |

| Intravenous (IV) | 100% bioavailability, rapid onset of action. | Requires skill, risk of embolism if not fully solubilized, smaller volumes. |

| Oral Gavage (PO) | Clinically relevant route, can be used for repeat dosing. | Subject to first-pass metabolism, bioavailability can be variable. |

| Subcutaneous (SC) | Slower absorption for sustained release, can be used with oil-based vehicles. | Slower onset of action, potential for local tissue reaction. |

Experimental Protocols

The following are generalized protocols that must be adapted and optimized for this compound based on the results of solubility and dose-range finding studies.

Preparation of Dosing Solution (Example)

This protocol describes the preparation of a common vehicle system for a poorly soluble compound.

-

Initial Solubilization: Dissolve the required amount of this compound in DMSO.

-

Addition of Surfactant: Add Tween® 80 and mix thoroughly.

-

Addition of Co-solvent: Add PEG 400 and mix until a homogenous solution is formed.

-

Final Dilution: Slowly add saline to the desired final volume while vortexing to prevent precipitation.

Dose-Range Finding Study

A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.

-

Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

-

Group Allocation: Assign animals to groups (e.g., n=3-5 per group) including a vehicle control group and at least 3-4 dose escalation groups.

-

Dose Selection: Doses should be selected based on any available in vitro data or literature on similar compounds. A logarithmic dose escalation (e.g., 1, 10, 100 mg/kg) is a common starting point.

-

Administration: Administer a single dose of the this compound formulation or vehicle via the chosen route.

-

Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, grooming, posture) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

-

Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10% reduction in body weight.

Table for Dose-Range Finding Study Design:

| Group | Treatment | Dose (mg/kg) | Concentration (mg/mL) | Dosing Volume (mL/kg) | Observations |

| 1 | Vehicle | 0 | 0 | 10 | |

| 2 | This compound | 1 | 0.1 | 10 | |

| 3 | This compound | 10 | 1 | 10 | |

| 4 | This compound | 50 | 5 | 10 | |

| 5 | This compound | 100 | 10 | 10 |

Visualizations

General Workflow for an In Vivo Study

Caption: General workflow for an in vivo study with this compound.

Decision Tree for Route of Administration

Caption: Decision tree for selecting a route of administration.

References

Application Notes and Protocols for PHCCC in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and concentration guidelines for the use of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).

Introduction

This compound is a valuable pharmacological tool for studying the function of mGluR4 in various physiological and pathological processes. As a PAM, it enhances the receptor's response to the endogenous agonist glutamate, making it a crucial compound for investigating the therapeutic potential of mGluR4 modulation in neurological disorders. This document outlines appropriate concentrations and detailed protocols for its application in common in vitro experimental paradigms.

Data Presentation: Appropriate Concentrations of this compound

The effective concentration of this compound can vary depending on the cell type, the specific assay, and the presence of an orthosteric agonist. The following table summarizes recommended concentration ranges based on published literature.

| Experimental Assay | Cell Type | Agonist (if any) | Effective this compound Concentration | Notes | Reference |

| mGluR4 Potentiation (EC50) | CHO cells expressing hmGluR4a | L-AP4 (0.2 µM) | ~6 µM (EC50) | The EC50 of (-)-PHCCC is dependent on the concentration of the orthosteric agonist. | [1] |

| Neuroprotection | Mixed mouse cortical neurons | - | 30 - 100 µM | (-)-PHCCC reduced neuronal death induced by β-amyloid peptide and NMDA toxicity. | [1] |

| Inhibition of Proliferation | Rat cerebellar granule cells | - | 10 µM (maximal inhibition) | Measured by [3H]thymidine incorporation. | [2] |

| cAMP Formation Inhibition | Rat cerebellar granule cells | Forskolin (10 µM) | 30 µM | This compound significantly reduced forskolin-stimulated cAMP formation. | [2] |

| Neurite Growth Promotion | Rat cerebellar granule cells | - | 30 µM | A 24-hour exposure to this compound promoted neurite outgrowth. | [3] |

Signaling Pathway of mGluR4 Modulation by this compound

The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of mGluR4, which is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Experimental Protocols

Here are detailed protocols for key in vitro experiments involving this compound.

Protocol 1: Neuroprotection Assay in Mixed Cortical Neurons

This protocol is designed to assess the neuroprotective effects of this compound against excitotoxicity.

Experimental Workflow:

References

- 1. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uni-regensburg.de [uni-regensburg.de]

Revolutionizing mGluR4 Research: Application of PHCCC in Elucidating Synaptic Transmission

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate landscape of neuroscience research, understanding the nuanced roles of specific neurotransmitter receptors is paramount. The metabotropic glutamate receptor 4 (mGluR4), a key player in the modulation of synaptic transmission, has garnered significant attention. The advent of selective pharmacological tools has been instrumental in dissecting its function. This document provides detailed application notes and protocols for utilizing N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a positive allosteric modulator (PAM) of mGluR4, to investigate its role in synaptic transmission, particularly at the well-characterized parallel fiber to Purkinje cell synapse in the cerebellum.

These notes are intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology, synaptic plasticity, and related therapeutic areas.

Introduction to this compound and mGluR4

Metabotropic glutamate receptor 4 (mGluR4) is a member of the Group III mGluRs, which are G-protein coupled receptors that play a crucial role in regulating neurotransmitter release.[1] Primarily located on presynaptic terminals, mGluR4 activation typically leads to a decrease in the probability of neurotransmitter release.[1] This function makes mGluR4 a promising therapeutic target for neurological and psychiatric disorders characterized by glutamate excitotoxicity.

This compound is the first-identified positive allosteric modulator selective for mGluR4.[2][3] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate, or to exogenous agonists like L-AP4.[2][3] This modulatory action allows for a more subtle and physiologically relevant manipulation of receptor activity. (-)-PHCCC, the active enantiomer, increases the potency and maximal efficacy of mGluR4 agonists.[1][2]

Quantitative Data on this compound Modulation of mGluR4

The following tables summarize the quantitative effects of this compound on mGluR4 function, derived from studies in heterologous expression systems and native neuronal preparations.

Table 1: Potentiation of mGluR4 Agonist Effects by (-)-PHCCC

| Agonist | (-)-PHCCC Concentration (µM) | Fold-Shift in Agonist Potency | Reference |

| Glutamate | 1 | 1.7 | [3] |

| Glutamate | 3 | 3.1 | [3] |

| Glutamate | 10 | 5.8 | [3] |

| L-AP4 | 10 | 3.2 | [2] |

Table 2: Effect of mGluR4 Activation on Synaptic Transmission at the Parallel Fiber-Purkinje Cell Synapse

| Parameter | Condition | Value | Reference |

| EPSC Amplitude | Control | 100% | [4] |

| L-AP4 (100 µM) | 77.4% of control | [4] | |

| Paired-Pulse Ratio | Control | ~1.8 | [5] |

| L-AP4 (100 µM) | Increased | [5] | |

| Presynaptic Ca²⁺ Transients | Control | 100% | [5] |

| L-AP4 (100 µM) | 79.5% of control | [5] |

Signaling Pathway of mGluR4 in Presynaptic Terminals

Activation of presynaptic mGluR4 at the parallel fiber terminal initiates a signaling cascade that culminates in the inhibition of glutamate release. A key finding is that this pathway can operate independently of the canonical Gi/o-adenylyl cyclase pathway and instead involves Phospholipase C (PLC) and Protein Kinase C (PKC).[5]

Experimental Protocols

Whole-Cell Patch-Clamp Recording from Purkinje Cells in Cerebellar Slices

This protocol is adapted from established methods for recording from Purkinje cells to study synaptic transmission at the parallel fiber synapse.[5]

Experimental Workflow:

Materials:

-

Animals: Wistar rats (P18-P25)

-

Slicing Solution (ice-cold, oxygenated with 95% O₂ / 5% CO₂):

-